3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorobenzylamine with a suitable cyclizing agent, followed by chlorination to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride has diverse scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5,6-dihydrobenzo[h]quinoline
- 3-Chloro-5,6-dihydrobenzo[h]isoquinoline
- 3-Chloro-5,6-dihydrobenzo[h]pyridine
Uniqueness
3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride is unique due to its specific chlorine substitution and the dihydrobenzo[h]cinnoline core structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H10Cl2N2 |
---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
3-chloro-5,6-dihydrobenzo[h]cinnoline;hydrochloride |
InChI |
InChI=1S/C12H9ClN2.ClH/c13-11-7-9-6-5-8-3-1-2-4-10(8)12(9)15-14-11;/h1-4,7H,5-6H2;1H |
InChI Key |
JVNDFIMOKZZLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN=C2C3=CC=CC=C31)Cl.Cl |
Origin of Product |
United States |
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